molecular formula C7H7N3O2S2 B2938325 (2,1,3-benzothiadiazol-4-yl)methanesulfonamide CAS No. 2137722-66-6

(2,1,3-benzothiadiazol-4-yl)methanesulfonamide

Cat. No.: B2938325
CAS No.: 2137722-66-6
M. Wt: 229.27
InChI Key: KWUILDPWGINWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiadiazole core fused to a methanesulfonamide group. Benzothiadiazole derivatives are renowned for their electron-deficient aromatic systems, which contribute to applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-14(11,12)4-5-2-1-3-6-7(5)10-13-9-6/h1-3H,4H2,(H2,8,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUILDPWGINWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,1,3-benzothiadiazol-4-yl)methanesulfonamide typically involves the reaction of benzothiadiazole derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzothiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiadiazole derivatives.

Scientific Research Applications

(2,1,3-Benzothiadiazol-4-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (2,1,3-benzothiadiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The benzothiadiazole core distinguishes (2,1,3-benzothiadiazol-4-yl)methanesulfonamide from related sulfonamide compounds. Key structural analogs include:

  • Benzothiazole sulfonamides : Replace the thiadiazole ring with a thiazole, altering electronic properties and binding affinity. For example, N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide derivatives exhibit activity influenced by substituent positions (meta vs. para), with para-substituted variants showing enhanced bioactivity.
  • These compounds demonstrate cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 1.2–5.8 μM.
  • Nitroimidazole sulfonamides : Incorporate a nitro group for radiosensitization (e.g., compound 13 in ). The nitroimidazole core facilitates hypoxia-selective cytotoxicity, a property absent in benzothiadiazole derivatives.

Biological Activity

(2,1,3-benzothiadiazol-4-yl)methanesulfonamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibitory effects, supported by recent research findings and case studies.

Chemical Structure

The compound belongs to the class of benzothiadiazole derivatives, characterized by the presence of a benzothiadiazole ring and a methanesulfonamide functional group. This structural configuration is significant for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The results demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

PathogenMinimum Inhibitory Concentration (MIC)Reference
MRSA8 µg/mL
VRE16 µg/mL

Anticancer Activity

The compound has also been studied for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule organization.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies using the MDA-MB-231 breast cancer cell line revealed that this compound significantly reduced cell viability. The compound was shown to disrupt microtubule dynamics and induce apoptosis, highlighting its potential as a therapeutic agent in oncology .

Cell LineIC50 (µM)Mechanism of ActionReference
MDA-MB-23112Microtubule disruption and apoptosis
MCF-10A (non-cancerous)>50Minimal effect

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in bacterial cell division and cancer progression.

Research Findings

A study focused on the inhibition of FtsZ, a key protein involved in bacterial cell division. The compound demonstrated competitive inhibition against FtsZ with an IC50 value indicating strong potential as an antibacterial agent targeting this pathway .

Enzyme TargetedIC50 (µM)Type of InhibitionReference
FtsZ15Competitive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.